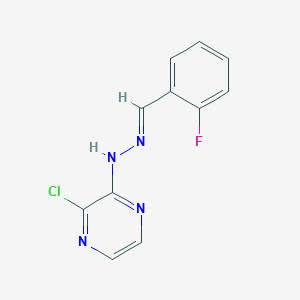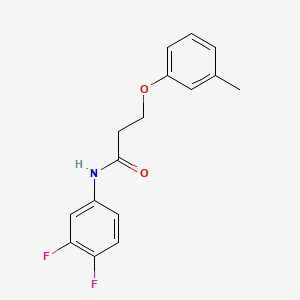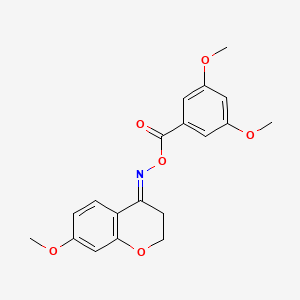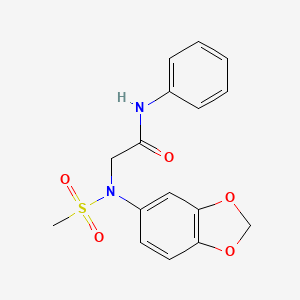![molecular formula C15H13NO4 B5708009 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, also known as MFA-PA, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule belongs to the class of furoic acid derivatives and has been shown to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is not fully understood, but it is believed to involve the inhibition of protein synthesis. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the activity of the enzyme aminoacyl-tRNA synthetase, which is involved in the process of protein synthesis. Inhibition of this enzyme can lead to the accumulation of uncharged tRNAs, which can activate the amino acid response pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of bacteria and fungi. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has also been shown to reduce the production of proinflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, suggesting that it may have potential as a lipid-lowering agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively simple synthesis method. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using commercially available starting materials, and the final product can be purified using standard chromatography techniques. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
One of the limitations of using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid for use in cell culture experiments. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit some toxicity towards normal cells, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. One area of research could focus on the development of more soluble derivatives of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could improve its potential as a therapeutic agent. Another area of research could focus on the identification of the specific aminoacyl-tRNA synthetase isoforms that are targeted by 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid, which could provide insight into its mechanism of action. Finally, further studies could be conducted to investigate the potential applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in other areas of scientific research, such as infectious diseases and metabolic disorders.
Conclusion
In conclusion, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is a synthetic compound that has been studied for its potential applications in scientific research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid exhibits interesting biochemical and physiological effects, including cytotoxic effects against cancer cells, inhibition of bacterial and fungal growth, and lipid-lowering effects. While there are some limitations to using 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid in lab experiments, it remains a promising candidate for further research in the field of cancer research and beyond.
Synthesemethoden
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid can be synthesized using a multistep synthetic route. The first step involves the synthesis of 5-methyl-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylacrylic acid to form 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been studied for its potential applications in scientific research. One of the most interesting applications of 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid is in the field of cancer research. 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid has been shown to inhibit the growth of tumor xenografts in mice, suggesting that it may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-5-7-13(20-10)15(19)16-12-4-2-3-11(9-12)6-8-14(17)18/h2-9H,1H3,(H,16,19)(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARFULPYQIZEJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)

![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)


![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
